5-Aminoquinoxalin-2(1H)-one
Overview
Description
5-Aminoquinoxalin-2(1H)-one is a heterocyclic compound characterized by a quinoxaline ring system with an amino group at the 5-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoxalin-2(1H)-one typically involves the cyclization of o-phenylenediamine with glyoxal or its derivatives. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the quinoxaline ring. The general reaction scheme is as follows:
Cyclization Reaction:
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Aminoquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitroquinoxaline derivatives.
Reduction: Hydroxyquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
5-Aminoquinoxalin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and coordination complexes with transition metals.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Aminoquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and keto groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Quinoxaline: Lacks the amino and keto groups, making it less reactive.
2-Aminoquinoxaline: Lacks the keto group, affecting its chemical properties and reactivity.
5-Nitroquinoxalin-2(1H)-one: Contains a nitro group instead of an amino group, altering its biological activity.
Uniqueness: 5-Aminoquinoxalin-2(1H)-one is unique due to the presence of both amino and keto groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-amino-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKJKGPIDUUPDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669236 | |
Record name | 5-Aminoquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002129-56-7 | |
Record name | 5-Aminoquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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